Boc-D-Sec(Mob)-OH
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Overview
Description
Boc-D-Sec(Mob)-OH: is a compound commonly used in organic synthesis, particularly in the field of peptide chemistry. The compound contains a tert-butoxycarbonyl (Boc) protecting group, which is widely used to protect amine groups during chemical reactions. The presence of the D-Sec(Mob) moiety indicates that it is a derivative of the amino acid serine, with specific modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-D-Sec(Mob)-OH typically involves the protection of the amino group of D-serine with a Boc group. The hydroxyl group of serine is then modified with a Mob (methoxybenzyl) group. The reaction conditions often involve the use of base catalysts and organic solvents.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process ensures high purity and yield, suitable for pharmaceutical and research applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Boc-D-Sec(Mob)-OH can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions may target the Boc protecting group, leading to its removal.
Substitution: The Mob group can be substituted under specific conditions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reagents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Acidic or basic conditions to remove or replace the Mob group.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Deprotected serine derivatives.
Substitution: Functionalized serine derivatives with different protecting groups.
Scientific Research Applications
Chemistry: Boc-D-Sec(Mob)-OH is used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis (SPPS).
Biology: In biological research, this compound is used to study protein structure and function. It helps in the synthesis of modified peptides for biochemical assays.
Medicine: The compound is used in the development of peptide-based drugs. It aids in the synthesis of therapeutic peptides with improved stability and bioavailability.
Industry: In the pharmaceutical industry, this compound is used in the production of peptide drugs and other bioactive compounds.
Mechanism of Action
Molecular Targets and Pathways: The mechanism of action of Boc-D-Sec(Mob)-OH is primarily related to its role as a building block in peptide synthesis. It interacts with other amino acids and reagents to form peptide bonds. The Boc group protects the amino group during synthesis, preventing unwanted side reactions.
Comparison with Similar Compounds
Boc-L-Ser(OBzl)-OH: A similar compound with a benzyl protecting group instead of Mob.
Boc-D-Ser(OBzl)-OH: The D-enantiomer with a benzyl protecting group.
Boc-L-Sec(Mob)-OH: The L-enantiomer with the same protecting groups.
Uniqueness: Boc-D-Sec(Mob)-OH is unique due to its specific stereochemistry (D-enantiomer) and the combination of Boc and Mob protecting groups. This combination provides specific reactivity and stability, making it suitable for specialized applications in peptide synthesis.
Properties
Molecular Formula |
C16H23NO5Se |
---|---|
Molecular Weight |
388.3 g/mol |
IUPAC Name |
(2S)-3-[(4-methoxyphenyl)methylselanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H23NO5Se/c1-16(2,3)22-15(20)17-13(14(18)19)10-23-9-11-5-7-12(21-4)8-6-11/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m1/s1 |
InChI Key |
PGIJGHSKCAGAKC-CYBMUJFWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C[Se]CC1=CC=C(C=C1)OC)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C[Se]CC1=CC=C(C=C1)OC)C(=O)O |
Origin of Product |
United States |
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